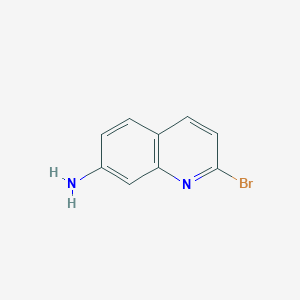

2-Bromoquinolin-7-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

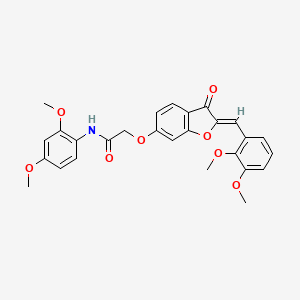

“2-Bromoquinolin-7-amine” is a chemical compound with the CAS number 1783789-94-5 . It has a molecular weight of 223.07 . The IUPAC name for this compound is 2-bromo-7-quinolinamine .

Synthesis Analysis

The synthesis of quinoline derivatives, such as “2-Bromoquinolin-7-amine”, has been a topic of interest in the field of synthetic organic chemistry . Classical synthesis protocols like Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .

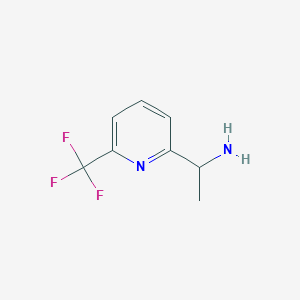

Molecular Structure Analysis

The InChI code for “2-Bromoquinolin-7-amine” is 1S/C9H7BrN2/c10-9-4-2-6-1-3-7(11)5-8(6)12-9/h1-5H,11H2 . This code provides a standard way to encode the compound’s molecular structure.

Chemical Reactions Analysis

Quinoline and its derivatives have been reported to undergo various chemical reactions . For instance, amines can react rapidly with acid chlorides or acid anhydrides to form amides . Additionally, quinoline derivatives can undergo a Hofmann elimination to form alkenes .

Physical And Chemical Properties Analysis

“2-Bromoquinolin-7-amine” has a molecular weight of 223.07 .

Aplicaciones Científicas De Investigación

Chemical Properties and Synthesis

Compounds like 2-Bromoquinolin-7-amine serve as key intermediates in the synthesis of complex molecules. Their structural features, particularly the bromo and amino groups, offer reactive sites for various chemical transformations. These properties make them valuable in the development of pharmaceuticals, agrochemicals, and materials science. For instance, halogenated quinolines are explored for their antimalarial, antibacterial, and antitumor properties, indicating the potential utility of 2-Bromoquinolin-7-amine in similar contexts.

Biological Activities

The structural analogs of 2-Bromoquinolin-7-amine, such as quinoline derivatives, are extensively studied for their biological activities. They are known to exhibit a wide range of biological effects including antiviral, antimicrobial, and anticancer activities. The presence of the bromo and amino groups could influence the molecule's interaction with biological targets, suggesting that 2-Bromoquinolin-7-amine could be explored for similar biological applications.

Antiviral and Antimicrobial Properties : Compounds like imiquimod, a known immune response modifier with a quinoline core, demonstrate the potential of quinoline derivatives in treating viral infections and skin disorders by modulating the immune system (Syed, 2001).

Anticancer Activities : The structural framework of quinolines, including potential modifications like bromination, is associated with antitumor activities. These compounds may interact with DNA or proteins within cancer cells, leading to inhibited growth or apoptosis. Research on chloroquine and its derivatives highlights the therapeutic potential of quinoline-based compounds in cancer treatment, pointing towards the possible applications of 2-Bromoquinolin-7-amine in oncology (Njaria et al., 2015).

Safety And Hazards

Direcciones Futuras

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in drug discovery and medicinal chemistry . Therefore, the development of new methods for the preparation of such fused heterocycles and the improvement of existing synthetic methods represents an urgent challenge .

Propiedades

IUPAC Name |

2-bromoquinolin-7-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-9-4-2-6-1-3-7(11)5-8(6)12-9/h1-5H,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSLMYFVVKDMVMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=N2)Br)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromoquinolin-7-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-1,1,1-trifluoro-3-penten-2-one](/img/structure/B2564218.png)

![{[4-(5-Chloro-1,3-benzoxazol-2-yl)-2-morpholinyl]methyl}amine dihydrochloride](/img/structure/B2564221.png)

![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2564223.png)

![1-[4-(1,2,4-Thiadiazol-5-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2564226.png)

![1-methyl-3-pentyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide](/img/structure/B2564235.png)

![4-(azepan-1-ylsulfonyl)-N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)benzamide](/img/structure/B2564236.png)

![8-[(4-benzylpiperazin-1-yl)methyl]-7-heptyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2564237.png)